4-Methyl-2-phenyl-4-pentenenitril

Description

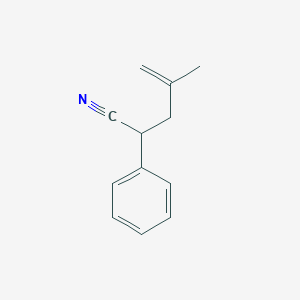

Its structure features:

- A phenyl group at position 2.

- A methyl group at position 4.

- A nitrile group (-C≡N) at position 4, conjugated with a double bond (likely between carbons 4 and 5, though positional ambiguity exists due to nomenclature inconsistencies).

This compound belongs to the class of α,β-unsaturated nitriles, which are notable for their reactivity in cycloaddition and polymerization reactions.

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-methyl-2-phenylpent-4-enenitrile |

InChI |

InChI=1S/C12H13N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3 |

InChI Key |

GQFRLTAMOZSGLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-phenyl-2-pentenal (CAS 26643-91-4)

- Structural Differences : Replaces the nitrile group with an aldehyde (-CHO) at position 2.

- Key Properties: Molecular Formula: C₁₂H₁₄O Molecular Weight: 174.24 g/mol (calculated). Synonyms: (2Z)-4-Methyl-2-phenyl-2-pentenal.

- Reactivity : Aldehydes are prone to oxidation and nucleophilic addition, contrasting with nitriles, which undergo hydrolysis or reduction.

Table 1: Functional Group Comparison

| Compound | Functional Group | Position | Reactivity Profile |

|---|---|---|---|

| 4-Methyl-2-phenyl-4-pentenenitril | Nitrile (-C≡N) | 4 | Hydrolysis to amides/acids |

| 4-Methyl-2-phenyl-2-pentenal | Aldehyde (-CHO) | 2 | Oxidation to carboxylic acids |

Benzonitrile Derivatives (e.g., 2-((4-ethylphenoxy)methyl)benzonitrile)

- Structural Similarities : Aromatic nitriles with substituted phenyl groups.

- Key Differences :

- Backbone : Benzonitriles feature a benzene ring directly bonded to the nitrile, unlike the aliphatic pentene chain in this compound.

- Applications : Benzonitrile derivatives are widely used in pharmaceuticals (e.g., antihypertensive agents) and agrochemicals, whereas α,β-unsaturated nitriles are often intermediates in polymer synthesis.

4-Methoxybutyrylfentanyl

- Structural Contrast : A fentanyl analog with a piperidine backbone and methoxybutyryl group.

- Relevance : Highlights the importance of nitrogen-containing functional groups (e.g., amides vs. nitriles) in pharmacological activity.

- Analytical Data: NMR protocols for structurally complex nitriles (e.g., deuterated methanol solvent, 400 MHz spectrometers) could theoretically apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.